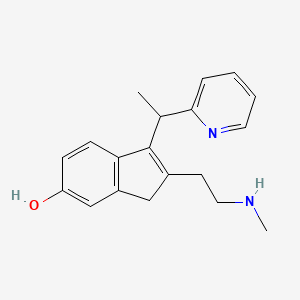
6-Hydroxy-N-demethyldimethidene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-Hydroxy-N-demethyldimethidene involves several steps, including the reaction of 2-(methylamino)ethyl with 3-(1-(2-pyridinyl)ethyl)-1H-inden-6-ol . The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated equipment to maintain consistency and purity .
Chemical Reactions Analysis
6-Hydroxy-N-demethyldimethidene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
6-Hydroxy-N-demethyldimethidene has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study reaction mechanisms and pathways.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: It is investigated for its potential therapeutic effects and as a metabolite of antihistaminic drugs.
Industry: It is used in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of 6-Hydroxy-N-demethyldimethidene involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
6-Hydroxy-N-demethyldimethidene is similar to other compounds like dimethindene, which is also an antihistaminic drug. it is unique in its specific structure and properties, making it valuable for certain research applications. Similar compounds include:
Dimethindene: An antihistaminic drug with similar structural features.
6-Hydroxydopamine: A neurotoxin used in research to model Parkinson’s disease
By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various scientific fields.
Properties
Molecular Formula |
C19H22N2O |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-[2-(methylamino)ethyl]-1-(1-pyridin-2-ylethyl)-3H-inden-5-ol |
InChI |
InChI=1S/C19H22N2O/c1-13(18-5-3-4-9-21-18)19-14(8-10-20-2)11-15-12-16(22)6-7-17(15)19/h3-7,9,12-13,20,22H,8,10-11H2,1-2H3 |
InChI Key |
YVDTYSPSLJWXOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=C2C=CC(=C3)O)CCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


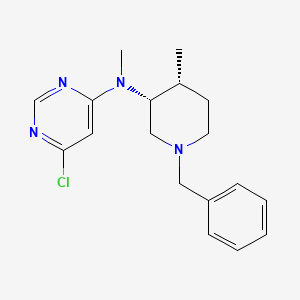
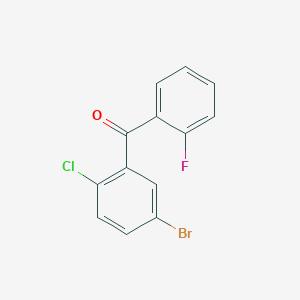
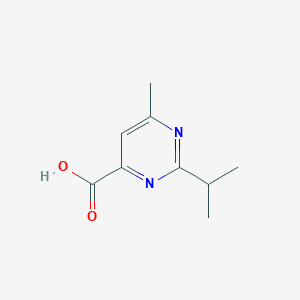
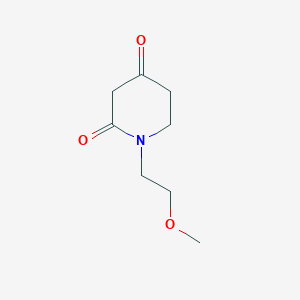
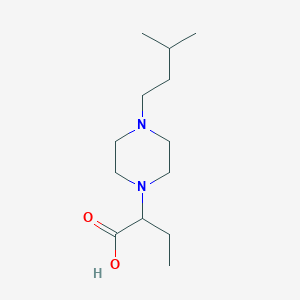
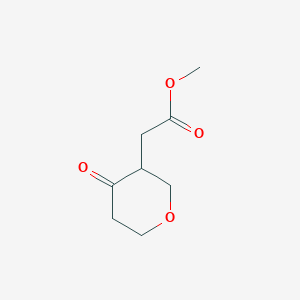
![2-Azaspiro[4.4]nonane-2-carboxamide](/img/structure/B13435470.png)

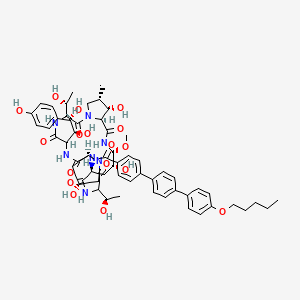
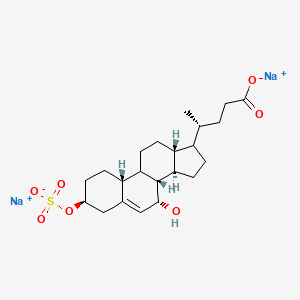

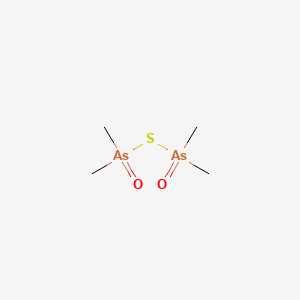
![[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate](/img/structure/B13435512.png)
![7-[[(16E)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaen-11-yl]oxy]-N-hydroxyheptanamide](/img/structure/B13435517.png)
